2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid
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Overview
Description
2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and aromatic derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, it can interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Bromophenyl)thiazol-4-yl)benzoic acid
- 2-(2-(4-Methylphenyl)thiazol-4-yl)benzoic acid
- 2-(2-(4-Fluorophenyl)thiazol-4-yl)benzoic acid
Uniqueness
2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct antimicrobial and anti-inflammatory activities compared to its analogs with different substituents .
Properties
Molecular Formula |
C16H10ClNO2S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C16H10ClNO2S/c17-11-7-5-10(6-8-11)15-18-14(9-21-15)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20) |
InChI Key |
PYDWXRGGJLULGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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